Cas no 1501792-45-5 (2-cyclobutyl-3-methylbutanoic acid)
2-cyclobutyl-3-methylbutanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-cyclobutyl-3-methylbutanoic acid
- 2-Cyclobutyl-3-methyl-butyric acid
- Cyclobutaneacetic acid, α-(1-methylethyl)-
- EN300-1847317
- 1501792-45-5
-
- Inchi: 1S/C9H16O2/c1-6(2)8(9(10)11)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,10,11)
- InChI Key: DSXGPENUYCWXMH-UHFFFAOYSA-N
- SMILES: C(O)(=O)C(C1CCC1)C(C)C
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 3
- Complexity: 148
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 37.3Ų
Experimental Properties
- Density: 1.033±0.06 g/cm3(Predicted)
- Boiling Point: 251.0±8.0 °C(Predicted)
- pka: 4.83±0.10(Predicted)
2-cyclobutyl-3-methylbutanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1847317-0.05g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 0.05g |
$229.0 | 2023-09-19 | |
| Enamine | EN300-1847317-0.1g |
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1501792-45-5 | 95% | 0.1g |
$342.0 | 2023-09-19 | |
| Enamine | EN300-1847317-0.25g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 0.25g |
$487.0 | 2023-09-19 | |
| Enamine | EN300-1847317-0.5g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 0.5g |
$768.0 | 2023-09-19 | |
| Enamine | EN300-1847317-1.0g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 1g |
$986.0 | 2023-05-26 | |
| Enamine | EN300-1847317-2.5g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 2.5g |
$1931.0 | 2023-09-19 | |
| Enamine | EN300-1847317-5.0g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 5g |
$2858.0 | 2023-05-26 | |
| Enamine | EN300-1847317-10.0g |
2-cyclobutyl-3-methylbutanoic acid |
1501792-45-5 | 95% | 10g |
$4236.0 | 2023-05-26 | |
| 1PlusChem | 1P028CY1-50mg |
2-cyclobutyl-3-methylbutanoicacid |
1501792-45-5 | 95% | 50mg |
$335.00 | 2023-12-21 | |
| 1PlusChem | 1P028CY1-100mg |
2-cyclobutyl-3-methylbutanoicacid |
1501792-45-5 | 95% | 100mg |
$485.00 | 2023-12-21 |
2-cyclobutyl-3-methylbutanoic acid Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
Additional information on 2-cyclobutyl-3-methylbutanoic acid
Comprehensive Overview of 2-Cyclobutyl-3-Methylbutanoic Acid (CAS No. 1501792-45-5): Properties, Applications, and Industry Insights
2-Cyclobutyl-3-methylbutanoic acid (CAS No. 1501792-45-5) is a specialized organic compound gaining attention in pharmaceutical and fine chemical research. This cyclobutane derivative features a unique structural framework combining a cyclobutyl ring with a branched carboxylic acid chain, making it valuable for drug discovery and material science applications. Its molecular formula C10H18O2 and precise stereochemistry contribute to its growing relevance in asymmetric synthesis.
Recent studies highlight the compound's role as a chiral building block for bioactive molecules, particularly in developing protease inhibitors and GPCR-targeted therapeutics. The steric constraints imposed by the cyclobutyl group enhance binding selectivity—a property leveraged in modern fragment-based drug design (FBDD). Analytical techniques like HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for preclinical research.
From a synthetic chemistry perspective, 1501792-45-5 demonstrates remarkable versatility. Researchers utilize its carboxyl group for amide coupling reactions while the quaternary carbon center enables stereocontrolled transformations. A 2023 study published in Organic Letters demonstrated its efficacy in constructing spirocyclic scaffolds through photochemical [2+2] cycloadditions—an approach aligning with green chemistry principles by minimizing metal catalysts.
The compound's physicochemical properties warrant special consideration. With a calculated logP of 2.1 and polar surface area of 37Ų, 2-cyclobutyl-3-methylbutanoic acid exhibits balanced lipophilicity for blood-brain barrier penetration—a critical factor in CNS drug development. Thermal analysis (DSC) reveals a melting point range of 89-92°C, ensuring stability under standard storage conditions (room temperature, inert atmosphere).
Industrial applications are expanding beyond pharmaceuticals. Fragrance chemists value its woody-amber olfactory profile for premium perfume formulations, while agrochemical researchers explore derivatives as potential biodegradable plant growth regulators. The compound's environmental fate has been assessed through OECD 301 biodegradation tests, showing 68% mineralization in 28 days—a favorable profile compared to persistent synthetic analogs.
Market intelligence indicates rising demand for CAS 1501792-45-5, particularly from contract research organizations (CROs) specializing in small molecule therapeutics. Patent analysis reveals a 40% increase in filings referencing this structure since 2020, predominantly in metabolic disease and oncology applications. Current production methods emphasize continuous flow chemistry to improve yield (typically 75-82%) and reduce solvent waste—addressing ESG concerns in chemical manufacturing.
Quality control protocols for 2-cyclobutyl-3-methylbutanoic acid follow ICH Q3A guidelines, with strict limits on genotoxic impurities (<0.15%). Advanced purification techniques like supercritical fluid chromatography (SFC) enable isolation of enantiomerically pure forms (>99.5% ee), crucial for meeting FDA requirements for investigational new drugs (INDs).
Emerging research explores the compound's potential in bioconjugation chemistry, where its carboxylic acid group facilitates stable linkages with monoclonal antibodies. This application aligns with the booming ADC (antibody-drug conjugate) market, projected to reach $15 billion by 2027. Additionally, computational studies suggest utility in designing allosteric modulators for protein-protein interaction targets—an area of intense interest in undruggable target research.
From a regulatory standpoint, 1501792-45-5 is not classified under controlled substance schedules in major markets. Safety data sheets indicate moderate skin irritation potential (Category 2, GHS classification), requiring standard laboratory precautions during handling. Ecotoxicological studies show LC50 >100mg/L for Daphnia magna, suggesting low acute aquatic toxicity.
The future outlook for 2-cyclobutyl-3-methylbutanoic acid appears promising. With the pharmaceutical industry's shift toward three-dimensional molecular architectures (as evidenced by recent J.Med.Chem. editorials), this compound's rigid cyclic structure offers distinct advantages over flat aromatic systems. Ongoing research explores its incorporation into PROTACs (proteolysis targeting chimeras) and other targeted protein degradation platforms.
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